N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide

Description

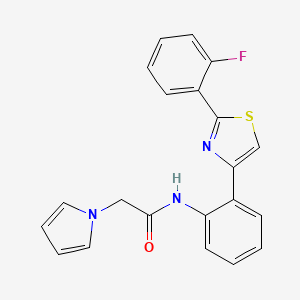

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a structurally complex acetamide derivative featuring a thiazole core substituted with a 2-fluorophenyl group and a phenyl ring linked to a pyrrole acetamide moiety. Its design combines pharmacophoric elements commonly explored in medicinal chemistry, including aromatic heterocycles (thiazole, pyrrole) and fluorinated aryl groups, which are known to enhance metabolic stability and binding affinity in drug-like molecules .

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c22-17-9-3-1-7-15(17)21-24-19(14-27-21)16-8-2-4-10-18(16)23-20(26)13-25-11-5-6-12-25/h1-12,14H,13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDKTUMEVUKWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring and a fluorophenyl group, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 344.41 g/mol. The presence of the thiazole moiety contributes to its diverse biological activities, as thiazoles are known for their roles in various therapeutic contexts.

Antimicrobial Properties

Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Studies indicate that compounds with similar structures have shown efficacy against a range of bacteria and fungi. For example, the thiazole ring is often implicated in enhancing the interaction with microbial targets, leading to inhibition of growth.

Anticancer Activity

Research has demonstrated that thiazole derivatives can possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression. For instance, compounds that include a phenyl group attached to the thiazole have been shown to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

| Compound C | < 10 | HT-29 |

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as it relates to the management of inflammatory conditions. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thiazole can enhance anti-inflammatory activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Interaction: Binding to specific receptors can modulate signaling pathways related to inflammation and cancer proliferation.

- Gene Expression Modulation: Some derivatives influence gene expression, leading to altered protein synthesis that affects cellular functions.

Research Findings and Case Studies

Several studies have highlighted the potential of thiazole derivatives in drug discovery:

- A study published in MDPI reviewed various thiazole compounds and their biological activities, emphasizing their role as anticancer agents through apoptosis induction and cell cycle arrest mechanisms .

- Another investigation focused on the synthesis of novel thiazole analogues demonstrated promising antibacterial activity against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Comparison

The target compound’s unique architecture can be contrasted with related acetamide derivatives (Table 1):

Table 1: Structural Features of Comparable Acetamide Derivatives

- Thiazole vs. Triazole Cores: The target’s thiazole ring (vs. triazole in compounds) may confer distinct electronic and steric properties.

- Fluorophenyl Substitution: The ortho-fluorine position in the target’s aryl group contrasts with para-substituted fluorophenyl groups in analogs (e.g., compound 54).

- Acetamide Moieties : The pyrrole group in the target’s acetamide may engage in stronger hydrogen bonding compared to sulfonyl (compound 54) or thiophene (compound 55) substituents, influencing solubility and crystallinity .

Physical Properties

- Melting Points: ’s compound (216–218°C) and compound 54 (204–206°C) exhibit high melting points due to intermolecular hydrogen bonding (N–H···N) and π-π stacking.

- Crystallography : The dihedral angle between the dichlorophenyl and thiazole rings in (79.7°) indicates significant twisting, which may reduce crystal packing efficiency. The target’s fused phenyl-thiazole system might adopt a more planar conformation, improving stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of 2-aminothiophenol derivatives with α-haloketones. Subsequent coupling of the fluorophenyl group and pyrrole-acetamide moiety requires palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. Key conditions include anhydrous solvents (DMF, dichloromethane), controlled temperatures (60–120°C), and catalysts like Pd(PPh₃)₄. Reaction progress is monitored via TLC or HPLC, and purification employs column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities if crystallizable .

Q. What preliminary biological assays are recommended for initial activity screening?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies targeting kinases or proteases. Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes (e.g., COX-2, EGFR) are critical. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments .

Advanced Research Questions

Q. How can contradictory activity data between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Conducting metabolic stability assays (e.g., liver microsomes) to assess degradation.

- Modifying formulation (e.g., liposomal encapsulation) to enhance solubility.

- Performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect .

Q. What computational strategies predict binding modes of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., kinases). Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability. Free energy calculations (MM/PBSA) quantify interaction strengths. Compare results with mutagenesis data to confirm critical residues .

Q. How do structural analogs influence structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with substitutions at the fluorophenyl (e.g., Cl, OCH₃) or pyrrole positions. Test for changes in potency and selectivity. For example, replacing the 2-fluorophenyl with 4-chlorophenyl (as in ) may enhance hydrophobic interactions, while altering the pyrrole to pyrazole could modulate hydrogen bonding .

Q. What analytical techniques resolve conflicting spectral data (e.g., NMR vs. X-ray)?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If X-ray data conflicts with solution-phase NMR, consider dynamic effects (e.g., tautomerism) via variable-temperature NMR. For crystalline impurities, employ HPLC-MS to identify byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.